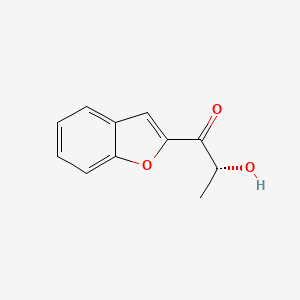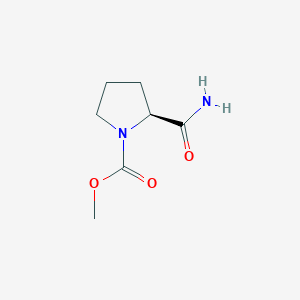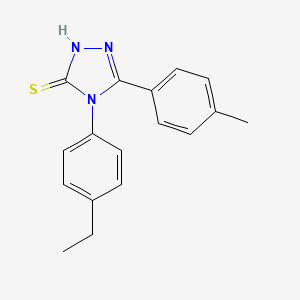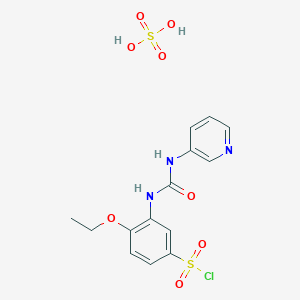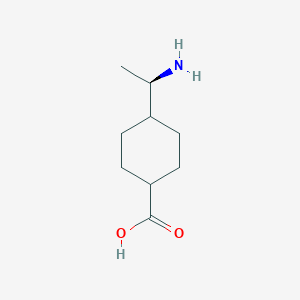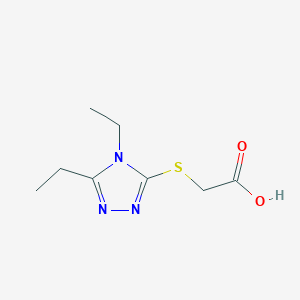
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities
Preparation Methods
The synthesis of 2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves the S-alkylation of 1,2,4-triazole-3-thiol derivatives. One common method includes the reaction of 4,5-diethyl-4H-1,2,4-triazole-3-thiol with a halogenated acetic acid derivative in the presence of a base such as cesium carbonate . The reaction conditions often require a solvent like dimethylformamide (DMF) and are carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol.
Scientific Research Applications
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can be compared to other similar compounds such as:
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid: This compound has similar biological activities but differs in its substituents, which can affect its potency and spectrum of activity.
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid: This compound also shares similar properties but may have different pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C8H13N3O2S/c1-3-6-9-10-8(11(6)4-2)14-5-7(12)13/h3-5H2,1-2H3,(H,12,13) |
InChI Key |
LBDOQCZZSLLFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1CC)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


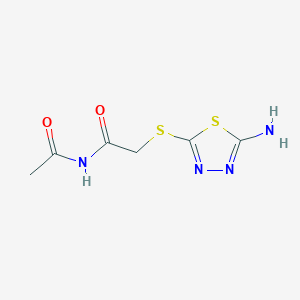
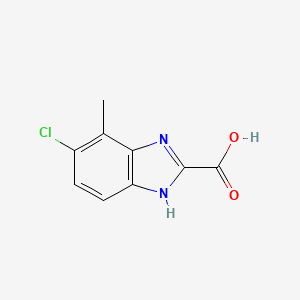
![(4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11764752.png)

![tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11764759.png)
